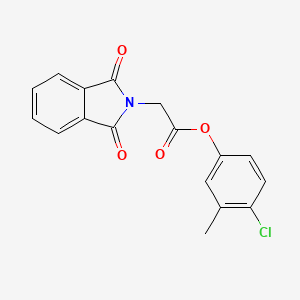![molecular formula C23H30N2O3 B5653617 2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653617.png)
2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to the mentioned compound often involves multi-step reactions, including the formation of spirocyclic frameworks and functionalization of aromatic systems. Techniques such as palladium-catalyzed cross-coupling reactions and cyclization processes are commonly employed to construct these intricate molecular architectures. For instance, the synthesis of benzene-1,3,5-tricarboxamide derivatives, which share some structural features with the target compound, utilizes straightforward synthetic routes that allow for the introduction of varied substituents, highlighting the adaptability and versatility of these synthetic strategies (Cantekin, de Greef, & Palmans, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing diazaspiro configurations and aromatic units often leads to unique physicochemical properties, such as enhanced stability and potential for specific intermolecular interactions. The structural analysis of these compounds typically involves advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their three-dimensional conformations and reactive sites. The detailed understanding of their supramolecular self-assembly behavior, as observed in benzene-1,3,5-tricarboxamides, provides insights into their potential applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups, which can undergo various reactions, including oxidation, reduction, and hydrolysis. The spirocyclic and aromatic components may also participate in electrophilic substitution reactions, contributing to the compound's versatility in chemical transformations. The study of similar molecules indicates that these reactions can significantly alter their chemical and physical properties, affecting their potential applications (Sainsbury, 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. The unique structure of the target compound suggests it may possess distinctive physical characteristics that could be leveraged in various applications, from material science to pharmaceuticals. For instance, the synthesis and characterization of isoxazolone derivatives, which share structural similarities, provide valuable information on their potential utility based on their physical properties (Laroum, Boulcina, Bensouici, & Debache, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the compound's potential applications. Studies on related compounds emphasize the importance of functional groups in determining chemical behavior, which can be exploited in designing new materials or drugs with desired properties. For example, the exploration of hydroxy benzoic acid derivatives demonstrates the impact of structural features on their chemical properties and biological activities (Hussein et al., 2023).
特性
IUPAC Name |
2-ethyl-9-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-24-17-23(11-9-20(24)26)12-14-25(15-13-23)21(27)19-7-5-6-18(16-19)8-10-22(2,3)28/h5-7,16,28H,4,9,11-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPOATFUDJHSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3=CC=CC(=C3)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9-[3-(3-hydroxy-3-methylbut-1-YN-1-YL)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5653543.png)


![N-[1-(2-furoyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5653565.png)

![5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5653582.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5653608.png)
![1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5653611.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5653618.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5653624.png)